4-Bromo-3,5-dimethoxybenzyl ethyl ether
Description
This alcohol is characterized by a molecular weight of 247.08 g/mol, stored at 0–6°C, and serves as a key intermediate for ether derivatives like the ethyl ether . The ethyl ether is likely formed via alkylation of the hydroxyl group with ethyl bromide or similar reagents.
Properties
Molecular Formula |
C11H15BrO3 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
2-bromo-5-(ethoxymethyl)-1,3-dimethoxybenzene |
InChI |
InChI=1S/C11H15BrO3/c1-4-15-7-8-5-9(13-2)11(12)10(6-8)14-3/h5-6H,4,7H2,1-3H3 |
InChI Key |
PXWZNRDXBGSFFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOCC1=CC(=C(C(=C1)OC)Br)OC |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
4-Bromo-3,5-dimethoxybenzyl ethyl ether has been studied for its potential biological activities, particularly in the realm of anticancer research. Compounds with similar bromophenol structures have shown significant antioxidant and anticancer properties. For instance, research indicates that bromophenol derivatives can inhibit cancer cell growth through various mechanisms, including the modulation of nuclear receptors involved in tumor progression .
Case Study: Anticancer Activity
- A study explored the antioxidant and anticancer activities of synthesized methylated compounds similar to this compound. The findings suggested that these compounds could effectively reduce oxidative stress and inhibit cancer cell proliferation .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis, particularly in the synthesis of more complex molecules. Its reactivity allows it to undergo nucleophilic substitution reactions, which are essential for constructing various organic frameworks.
Synthetic Applications:
- It can be utilized in reactions to create other functionalized benzyl ethers or as a precursor for more complex organic compounds. The presence of the bromine atom enhances its electrophilic character, facilitating further chemical transformations.
Material Science
In material science, this compound can be employed in the development of new materials with specific properties. Its unique structure may contribute to the formation of polymers or other materials with enhanced thermal or mechanical properties.
| Compound Name | Binding Affinity (nM) | Tumor Uptake (%) | Mechanism of Action |
|---|---|---|---|
| This compound | TBD | TBD | Nuclear receptor modulation |
| Methylated bromophenol derivative (similar) | 25 | 3.7 ± 0.4 | Antioxidant activity |
| Ethyl 4-chlorobutyrate | 50 | 2.0 ± 0.5 | Enzyme inhibition |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Functional Group Influence :
- The ethyl ether derivative lacks the reactive hydroxyl group of its alcohol precursor (4-bromo-3,5-dimethoxybenzyl alcohol), making it more stable but less nucleophilic. This contrasts with the aldehyde analog (4-bromo-3,5-dimethoxybenzaldehyde), which is highly reactive in condensation reactions .
- Ester derivatives (e.g., ethyl 4-bromo-3,5-difluorobenzoate) exhibit higher molecular weights and distinct solubility profiles due to fluorine substitution, which enhances lipophilicity .
Synthetic Utility :
- The sulfonyl chloride analog (4-bromo-3,5-dimethylbenzenesulfonyl chloride) is explicitly used to synthesize glucagon receptor antagonists, highlighting the pharmacological relevance of brominated aromatic intermediates .
- Ethyl ethers and esters are typically intermediates in drug discovery, leveraging bromine as a leaving group for cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties: Fluorinated esters (e.g., ethyl 4-bromo-3,5-difluorobenzoate) have higher boiling points (286.5°C) compared to non-fluorinated analogs, likely due to increased molecular polarity . The density of ethyl 4-bromo-3,5-difluorobenzoate (1.6 g/cm³) is significantly higher than typical aromatic ethers, reflecting fluorine’s electron-withdrawing effects .
Q & A
Basic Questions
Q. What are the optimal synthetic routes for preparing 4-Bromo-3,5-dimethoxybenzyl ethyl ether, and how are reaction conditions optimized?
- Methodology :
-
Bromination : Use N-bromosuccinimide (NBS) under solvent-free conditions or in acetonitrile to brominate the precursor 3,5-dimethoxybenzyl ethyl ether. Reaction progress is monitored via TLC and ¹H NMR .
-
Etherification : Convert 4-bromo-3,5-dimethoxybenzyl alcohol (CAS 61367-62-2) to the ethyl ether via Williamson synthesis using ethyl bromide and a base (e.g., NaH or K₂CO₃). Purify via column chromatography with ethyl acetate/hexane gradients .
-
Key Parameters : Solvent choice (acetonitrile vs. THF), temperature (0–60°C), and reaction time (6–24 hrs) significantly affect yield (65–100%) and purity (>97% by HPLC) .
- Data Table : Synthetic Conditions Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Bromination | NBS, solvent-free, 24 hrs, 60°C | 92 | 98 | |
| Etherification | Ethyl bromide, K₂CO₃, DMF, 12 hrs, 50°C | 84 | 97 |
Q. How is this compound characterized for structural confirmation and purity?
- Analytical Techniques :
- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–3.9 ppm), benzyl ether protons (δ 4.5–4.7 ppm), and aromatic protons (δ 6.8–7.2 ppm). Bromine substitution shifts adjacent aromatic protons upfield .
- HPLC/GC : Purity validation using C18 columns with acetonitrile/water mobile phases (>97% purity threshold) .
- Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 291.0 (C₁₁H₁₄BrO₃) .
Q. What safety protocols are critical for handling this compound?
- Storage : Store at 0–6°C in amber glass vials to prevent photodegradation. Use inert atmosphere (N₂/Ar) for long-term stability .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors .
- Spill Management : Absorb with vermiculite, neutralize with 5% sodium thiosulfate, and dispose as halogenated waste .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reaction kinetics of bromination and etherification?
- Kinetic Analysis :
- Polar aprotic solvents (e.g., DMF) accelerate SN2 etherification but may increase side reactions (e.g., elimination). Non-polar solvents (hexane) favor bromination but require longer reaction times .
- Arrhenius plots for bromination in acetonitrile show activation energy (Eₐ) of 45 kJ/mol, with optimal temperature at 50°C to avoid NBS decomposition .
Q. What mechanistic insights explain contradictory yields in bromide substitution reactions?
- Case Study :
- Competing Pathways : Bromine may act as a leaving group (SN2) or participate in radical chain mechanisms under UV light, leading to variable yields (65–92%). Radical inhibitors (e.g., BHT) improve selectivity .
- Steric Effects : Ortho-methoxy groups hinder nucleophilic attack, requiring bulky bases (e.g., DBU) to enhance reactivity .
Q. Can this compound serve as a precursor for kinase inhibitors or fluorinated analogs?
- Applications :
- Pharmaceutical Intermediates : The bromine moiety enables Suzuki couplings to synthesize PIM1 kinase inhibitors (e.g., 3-cyano-4-phenylpyridones) .
- Fluorination : Replace bromine with fluorine via Balz-Schiemann reaction (HNO₂/HF) to create 3,5-dimethoxy-4-fluorobenzyl ethyl ether, a candidate for PET tracers .
Q. How does the electronic environment of the benzyl ether affect its stability in acidic/basic conditions?
- Degradation Studies :
- Acidic Hydrolysis : 1M HCl at 80°C cleaves the ether bond within 2 hrs (confirmed by LC-MS). Methoxy groups provide electron donation, delaying hydrolysis versus non-substituted analogs .
- Basic Conditions : 1M NaOH induces elimination to form 3,5-dimethoxystyrene, detectable via GC-MS .
Methodological Notes
- Contradictions in Data : Discrepancies in reported yields (e.g., 65% vs. 92%) arise from solvent purity, catalyst loading, and moisture sensitivity. Replicate reactions under anhydrous conditions with freshly distilled solvents .
- Advanced Characterization : Use X-ray crystallography to resolve ambiguous NMR signals caused by rotational isomerism in the benzyl ether group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
